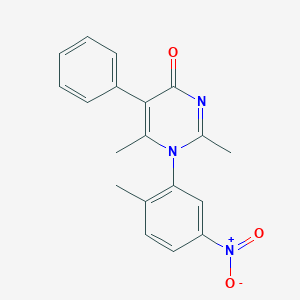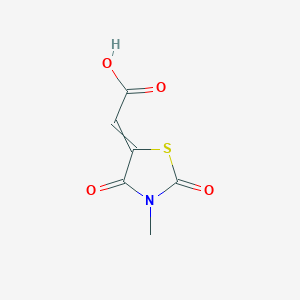
(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is the ecto-5’-nucleotidase (e50NT), a membrane-bound enzyme . This enzyme plays a crucial role in regulating extracellular purinergic signaling .
Mode of Action
The compound interacts with its target, the e50NT enzyme, by inhibiting its activity . This interaction results in the disruption of extracellular purinergic signaling, which can lead to various disease conditions, such as inflammation, hypoxia, and cancer .
Biochemical Pathways
It is known that the compound interferes with the purinergic signaling pathway by inhibiting the activity of the e50nt enzyme . This disruption can affect downstream effects, leading to various disease conditions .
Result of Action
The molecular and cellular effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide’s action primarily involve the disruption of extracellular purinergic signaling due to the inhibition of the e50NT enzyme . This can lead to various disease conditions, including inflammation, hypoxia, and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide. For instance, temperature has been found to significantly impact the protonation degree of related compounds . .
生化分析
Biochemical Properties
(E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Studies have shown that this compound interacts with enzymes such as ecto-5’-nucleotidase, which is involved in the regulation of extracellular purinergic signaling . The interaction between (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide and ecto-5’-nucleotidase is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition can modulate various physiological processes, including inflammation and cancer progression.
Cellular Effects
The effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ecto-5’-nucleotidase by (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide can lead to altered levels of extracellular adenosine, which in turn affects signaling pathways such as the adenosine receptor-mediated pathways . These changes can impact cell proliferation, apoptosis, and immune responses, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide exerts its effects primarily through enzyme inhibition. The compound binds to the active site of ecto-5’-nucleotidase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of extracellular nucleotides . This binding interaction is facilitated by the hydrophobic and electrostatic interactions between the dimethylamino group of the compound and specific amino acid residues within the enzyme’s active site. Additionally, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may influence gene expression by modulating transcription factors and signaling molecules involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide can lead to adaptive cellular responses, such as upregulation of compensatory pathways and changes in gene expression profiles. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide in animal models vary with different dosages. At lower doses, the compound effectively inhibits ecto-5’-nucleotidase activity without causing significant toxicity . At higher doses, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues. Understanding the dosage-dependent effects is essential for optimizing the therapeutic potential of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide.
Metabolic Pathways
(E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is involved in several metabolic pathways, primarily through its interaction with enzymes such as ecto-5’-nucleotidase . The compound’s inhibition of this enzyme affects the metabolic flux of extracellular nucleotides, leading to altered levels of adenosine and other metabolites. Additionally, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic pathways are critical for determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity, which allows it to cross cellular membranes and reach various compartments.
Subcellular Localization
The subcellular localization of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is an important determinant of its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with ecto-5’-nucleotidase and other cytoplasmic proteins . Additionally, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-5-6-7-15(19)17-16-12-13-8-10-14(11-9-13)18(2)3/h8-12H,4-7H2,1-3H3,(H,17,19)/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASOTHASKROFES-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=C(C=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=C(C=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID](/img/structure/B353366.png)
![3-{5-[(4-Bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353368.png)

![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)



![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)
![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)


